molecular formula C20H23N3O2 B8492648 ethyl 3-(5-amino-3-tert-butylpyrazol-1-yl)naphthalene-1-carboxylate

ethyl 3-(5-amino-3-tert-butylpyrazol-1-yl)naphthalene-1-carboxylate

Cat. No.: B8492648
M. Wt: 337.4 g/mol
InChI Key: BBKZZCSIKHCIQK-UHFFFAOYSA-N
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Description

Ethyl 3-(5-amino-3-t-butyl-1H-pyrazol-1-yl)-1-naphthoate is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(5-amino-3-tert-butylpyrazol-1-yl)naphthalene-1-carboxylate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a β-diketone under acidic or basic conditions.

    Introduction of the t-butyl group: This step involves the alkylation of the pyrazole ring using t-butyl halides in the presence of a base.

    Esterification: The final step involves the esterification of the naphthoic acid derivative with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-amino-3-t-butyl-1H-pyrazol-1-yl)-1-naphthoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group would yield nitro derivatives, while reduction of the ester group would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, ethyl 3-(5-amino-3-tert-butylpyrazol-1-yl)naphthalene-1-carboxylate is studied for its potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it useful in synthetic organic chemistry.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential pharmacological properties. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antimicrobial activities, making them candidates for drug development.

Industry

In industry, such compounds can be used in the development of new materials, including polymers and dyes. Their stability and reactivity make them suitable for various industrial applications.

Mechanism of Action

The mechanism of action of ethyl 3-(5-amino-3-tert-butylpyrazol-1-yl)naphthalene-1-carboxylate would depend on its specific biological target. Generally, pyrazole derivatives exert their effects by interacting with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(5-amino-1H-pyrazol-1-yl)-1-naphthoate
  • Ethyl 3-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-naphthoate
  • Ethyl 3-(5-amino-3-phenyl-1H-pyrazol-1-yl)-1-naphthoate

Uniqueness

Ethyl 3-(5-amino-3-t-butyl-1H-pyrazol-1-yl)-1-naphthoate is unique due to the presence of the t-butyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with biological targets, potentially leading to unique pharmacological profiles.

Properties

Molecular Formula

C20H23N3O2

Molecular Weight

337.4 g/mol

IUPAC Name

ethyl 3-(5-amino-3-tert-butylpyrazol-1-yl)naphthalene-1-carboxylate

InChI

InChI=1S/C20H23N3O2/c1-5-25-19(24)16-11-14(10-13-8-6-7-9-15(13)16)23-18(21)12-17(22-23)20(2,3)4/h6-12H,5,21H2,1-4H3

InChI Key

BBKZZCSIKHCIQK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC2=CC=CC=C21)N3C(=CC(=N3)C(C)(C)C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-hydrazinonaphthalene-1-carboxylic acid ethyl ester hydrochloride (1.5 g, 5.6 mmol) and 4,4-dimethyl-3-oxopentanenitrile (875 mg, 7.0 mmol) in EtOH (50 mL) and conc. HCl (5 mL) was heated at reflux overnight. After removal of the solvent, the residue was purified by column chromatography to yield ethyl 3-(5-amino-3-t-butyl-1H-pyrazol-1-yl)-1-naphthoate (1.8 g, 95% yield). 1H NMR (300 MHz, DMSO-d6): δ 8.74 (d, J=6.3 Hz, 1H), 8.47 (s, 1H), 8.24 (s, 1H), 8.15 (d, J=6.0 Hz, 1H), 7.76 (t, J=5.7 Hz, 1H), 7.71 (t, J=5.7 Hz, 1H), 5.68 (s, 1H), 4.44 (q, J=5.4 Hz, 2H), 1.37 (t, J=5.4 Hz, 3H), 1.30 (s, 9H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
875 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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